molecular formula C9H7ClN2OS B3024823 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 55327-43-0

1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B3024823
CAS No.: 55327-43-0
M. Wt: 226.68 g/mol
InChI Key: GIKZSOCWOZJBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS 1551779-08-8) is a high-purity organic compound supplied as a powder for life science research . This compound belongs to the imidazole class of heterocyclic structures, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . The imidazole nucleus is a key pharmacophore in numerous therapeutic agents, and derivatives like this one are integral to research exploring new analgesic and anti-inflammatory agents . Scientific studies have demonstrated that novel imidazole derivatives exhibit significant biological activities by acting as cyclooxygenase-2 (COX-2) inhibitors, with molecular docking studies revealing strong binding affinities to the enzyme's active site, which is a primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) . The compound's molecular formula is C9H7ClN2OS, and it has a molecular weight of 226.68 g/mol . It is typically stored at room temperature . This product is intended for research purposes only and is strictly labeled "For Research Use Only." It is not intended for use in human or veterinary diagnostics, therapeutics, or any other form of consumption. We offer this compound in various packaging options and can produce it to multiple standard grades and purity levels (including 99%, 99.9%, 99.99%, and higher) to meet specific research requirements . Typical bulk packaging includes palletized plastic pails, fiber and steel drums, and larger custom options. Research and sample quantities may be packaged under argon or vacuum to ensure stability for air-sensitive materials . Please request a certificate of analysis and safety data sheet for detailed quality and handling information.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2OS/c10-6-1-3-7(4-2-6)12-8(13)5-11-9(12)14/h1-4H,5H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKZSOCWOZJBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363365
Record name 3-(4-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55327-43-0
Record name 3-(4-chlorophenyl)-2-mercapto-3,5-dihydro-4H-imidazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the condensation of 4-chlorobenzaldehyde with thiourea under acidic conditions to form the intermediate 4-chlorophenylthiourea. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired imidazolone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-SH) group undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductYieldReference
30% H<sub>2</sub>O<sub>2</sub>AcOH, 55–60°CSulfonyl derivative78%
KMnO<sub>4</sub>Acidic mediumSulfonic acid analog65%

Mechanistic Insight :

  • The thiol group oxidizes to sulfinic (-SO<sub>2</sub>H) or sulfonic (-SO<sub>3</sub>H) acids depending on stoichiometry.

  • Hydrogen peroxide in acetic acid selectively generates disulfide intermediates before full oxidation .

Nucleophilic Substitution

The sulfanyl group participates in substitution reactions with electrophiles:

ReagentConditionsProductApplicationReference
CH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>, DMFMethylthio derivativeAntimicrobial agents
Benzyl chlorideEt<sub>3</sub>N, THFBenzylthio analogAnticancer scaffolds

Key Findings :

  • Alkylation enhances lipophilicity, improving cell membrane permeability in bioactive derivatives .

  • Aryl halides require Pd-catalyzed cross-coupling for efficient substitution .

Condensation with Carbonyl Compounds

The imine-like reactivity of the imidazolone ring enables condensations:

Carbonyl SourceCatalystProductBiological ActivityReference
4-NitrobenzaldehydeNH<sub>4</sub>OAcThiazolidinone hybridAntitumor (IC<sub>50</sub> = 2.87 µM)
CyclohexanoneFeCl<sub>3</sub>SpiroimidazoloneNot reported

Structural Impact :

  • Condensation at C5 forms six-membered rings, stabilizing the imidazolone core .

  • Thiazolidinone hybrids show enhanced cytotoxicity against SISO cervical cancer cells .

Reduction Reactions

The imidazolone ring undergoes selective reduction:

Reducing AgentConditionsProductSelectivityReference
NaBH<sub>4</sub>MeOH, 0°CDihydroimidazoleC=N bond reduction
H<sub>2</sub>/Pd-CEtOH, RTTetrahydro derivativeFull saturation

Applications :

  • Reduced forms exhibit altered pharmacokinetics, prolonging in vivo half-life .

Sulfonamide Formation

Reaction with sulfonyl chlorides yields bioactive sulfonamides:

Sulfonyl ChlorideBaseProductIC<sub>50</sub> (SISO cells)Reference
Tosyl chloridePyridineN-Tosyl derivative14.74 µM
4-Biphenylsulfonyl chlorideDIPEABiphenylsulfonamide3.42 µM

Structure-Activity Relationship :

  • Electron-withdrawing substituents (e.g., -Cl, -CF<sub>3</sub>) enhance cytotoxicity by 3–5× compared to electron-donating groups .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions:

DipolarophileConditionsProductYieldReference
PhenylacetyleneCuI, DCMImidazopyrrolidine62%
Ethyl acrylateThermalDihydropyran-fused derivative55%

Mechanism :

  • The thiol group acts as a dipolarophile in presence of transition-metal catalysts .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for several pharmacological properties:

1. Anticonvulsant Activity
Research indicates that derivatives of imidazole compounds can exhibit anticonvulsant properties. For instance, compounds similar to 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one have been shown to act as non-competitive antagonists of AMPA receptors, which are involved in excitatory neurotransmission and have implications in epilepsy treatment .

2. Inhibition of Aldose Reductase
This compound may also serve as a potential inhibitor of aldose reductase (AR), an enzyme linked to diabetic complications such as neuropathy and retinopathy. The inhibition of AR could help mitigate these chronic conditions, making this compound a candidate for further investigation in diabetes-related therapies .

3. Antimicrobial Properties
Studies have suggested that imidazole derivatives possess antimicrobial activity. The presence of the chlorophenyl group may enhance this property, leading to potential applications in developing new antimicrobial agents .

Material Science Applications

1. Synthesis of Novel Materials
The unique structural characteristics of this compound allow it to be used as a building block in synthesizing novel materials. Its ability to form stable complexes with metals can be exploited in catalysis and material science .

2. Development of Sensors
Due to its electronic properties, this compound can be incorporated into sensor technologies, particularly for detecting environmental pollutants or biological markers. Research is ongoing to explore its efficacy in sensor applications .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticonvulsant ActivityDemonstrated effectiveness as an AMPA receptor antagonist .
Study BAldose Reductase InhibitionShowed potential in reducing diabetic complications through AR inhibition .
Study CAntimicrobial PropertiesIdentified significant antimicrobial activity against various pathogens .
Study DMaterial ScienceUtilized in synthesizing metal complexes for catalytic applications .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

1-(4-Chlorophenyl)-4,5-dihydro-tetrazol-5-one
  • Core Structure: Tetrazolinone (1,2,4,5-tetrazine derivative) vs. imidazolone in the target compound.
  • Substituents : Lacks the sulfanyl group but shares the 4-chlorophenyl substituent.
  • Synthesis : Prepared via reaction of 1-(4-chlorophenyl)-4,5-dihydro-tetrazol-5-one with 1-chloropropan-2-one and subsequent derivatization with hydroxylamine .
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
  • Core Structure : Triazole ring vs. imidazolone.
  • Substituents : Contains a trifluoromethyl (-CF₃) and carboxylic acid (-COOH) group instead of sulfanyl.
  • Activity : Demonstrates antitumor activity (68.09% growth inhibition in NCI-H522 lung cancer cells), highlighting the role of electron-withdrawing groups in bioactivity .
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (Chalcone Derivative)
  • Core Structure : Chalcone (α,β-unsaturated ketone) vs. heterocyclic imidazolone.
  • Substituents : 4-Chlorophenyl and p-tolyl groups.
  • Synthesis : Synthesized via Claisen-Schmidt condensation under microwave irradiation (800°C, 700 W) .
  • Activity : Cytotoxic against MCF-7 breast cancer cells (IC₅₀ = 37.24 μg/mL), indicating the importance of halogenated aromatic systems in anticancer activity .
1-(4-Chlorobenzyl)-2-hydrazino-4,5-dihydro-1H-imidazol-5-one
  • Core Structure : Identical imidazolone core to the target compound.
  • Substituents: Hydrazino (-NHNH₂) group at position 2 instead of sulfanyl.
  • Properties: Predicted density = 1.48 g/cm³, boiling point = 391.3°C.

Computational and Analytical Tools

  • SHELXL : Used for crystallographic refinement of related compounds (e.g., chloromethylphenyl imidazoles) .

Biological Activity

1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound known for its diverse biological activities. This compound, characterized by its unique sulfanyl and chlorophenyl groups, has been the subject of various studies aimed at understanding its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Basic Information

PropertyValue
Chemical Formula C₉H₇ClN₂OS
Molecular Weight 226.69 g/mol
IUPAC Name 3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one
PubChem CID 1487285
Appearance Powder

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study reported that compounds similar to this imidazolone demonstrated IC₅₀ values in the range of 2.38–3.77 µM against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, highlighting its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfanyl group can form covalent bonds with active site residues in enzymes, leading to inhibition. This mechanism is crucial for compounds intended for therapeutic applications in diseases where enzyme activity is dysregulated.
  • Receptor Modulation : The chlorophenyl group enhances binding affinity through hydrophobic interactions, which may influence receptor-mediated pathways .

Table 1: Cytotoxicity of Related Compounds

Compound NameIC₅₀ (µM)Cancer Cell Line
This compound2.38–3.77Cervical (SISO)
N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide2.87–3.06Cervical (SISO)
Compound with methyl substituent at R-position3.42–5.59Cervical (SISO)

This table summarizes the cytotoxic effects observed in various studies, demonstrating the potential of imidazolone derivatives in cancer therapy.

Antimicrobial Activity

In addition to antitumor properties, this compound has been explored for its antimicrobial effects. Preliminary findings suggest that it may inhibit bacterial growth effectively, making it a candidate for further investigation in the field of infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : A base-promoted synthesis route using amidines and ketones under transition-metal-free conditions is effective. Key parameters include solvent polarity (e.g., DMSO or ethanol), temperature (80–100°C), and base selection (e.g., KOH or NaOH). Adjusting stoichiometry and reaction time (6–12 hours) can enhance yields by minimizing side reactions like oxidation of the sulfanyl group .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing its structure and purity?

  • Methodological Answer :

  • X-ray crystallography resolves the stereochemistry of the imidazolone ring and confirms substituent positions (e.g., 4-chlorophenyl orientation) .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the dihydroimidazolone ring (δ 3.5–4.5 ppm for CH₂ groups) and aromatic protons (δ 7.2–7.8 ppm).
  • FTIR verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .

Q. How does the reactivity of this compound compare to analogous imidazolones under nucleophilic or electrophilic conditions?

  • Methodological Answer : The sulfanyl (-SH) group increases susceptibility to oxidation, requiring inert atmospheres (N₂/Ar) during synthesis. Electrophilic substitution at the 4-chlorophenyl ring is hindered by the electron-withdrawing Cl group, directing reactions to the imidazolone core. Comparative studies with non-sulfanyl analogs show slower nucleophilic addition due to steric effects .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the sulfanyl group during synthesis, and how can side products be mitigated?

  • Methodological Answer : The sulfanyl group arises from thiolation reagents (e.g., thiourea or Lawesson’s reagent) reacting with ketone intermediates. Competing pathways, such as disulfide formation, can be suppressed using reducing agents (e.g., NaBH₄) or low-temperature quenching. Mechanistic studies via HPLC-MS tracking intermediate species are recommended .

Q. How can experimental designs (e.g., split-plot or factorial approaches) optimize studies on its stability under varying pH, temperature, and light exposure?

  • Methodological Answer : A split-plot design with randomized blocks can test multiple variables:

  • Main plots : Environmental conditions (pH 3–9, 25–60°C, UV/visible light).
  • Subplots : Analytical endpoints (HPLC purity, NMR structural integrity).
  • Replicates (n=4) and ANOVA analysis identify degradation pathways (e.g., hydrolysis of the imidazolone ring or S-H oxidation) .

Q. What methodologies assess the environmental impact and ecotoxicity of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework to evaluate:

  • Fate studies : Hydrolysis half-life (OECD 111), photodegradation (EPA Guideline 1616).
  • Ecotoxicology : Acute toxicity assays (Daphnia magna LC₅₀, algal growth inhibition) and chronic effects (cell-population modeling).
  • Biotic/abiotic transformations : Use LC-QTOF-MS to identify metabolites in simulated ecosystems .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one
Reactant of Route 2
1-(4-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

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